molecular formula C59H86N2O17 B075795 Fungimycin CAS No. 1404-87-1

Fungimycin

Cat. No. B075795
CAS RN: 1404-87-1
M. Wt: 1095.3 g/mol
InChI Key: QPQMKHKBRKAVRZ-FWIVLUFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fungimycin is a naturally occurring antibiotic that is produced by the fungus Streptomyces noursei. It is a member of the polyene macrolide group of antibiotics and is used primarily as an antifungal agent. Fungimycin has a unique mechanism of action that sets it apart from other antifungal drugs and has been the subject of extensive scientific research.

Mechanism Of Action

Fungimycin works by binding to ergosterol, which is a component of the fungal cell membrane. This binding disrupts the membrane structure and causes the cell to leak, ultimately leading to cell death. Fungimycin is unique in that it binds to ergosterol with high specificity and does not affect mammalian cell membranes.

Biochemical And Physiological Effects

Fungimycin has been shown to have a number of biochemical and physiological effects on fungal cells. These include inhibition of cell growth, disruption of cell membrane integrity, and inhibition of protein synthesis. Fungimycin has also been shown to induce the production of reactive oxygen species, which can contribute to cell death.

Advantages And Limitations For Lab Experiments

Fungimycin is a widely used antifungal agent in laboratory experiments due to its high specificity for ergosterol and its broad-spectrum activity against fungal infections. However, it does have some limitations. Fungimycin can be toxic to some types of cells, and its effectiveness can be reduced in the presence of other compounds. Additionally, the production of fungimycin can be difficult and expensive, which can limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on fungimycin. One area of interest is the development of new formulations of the drug that can improve its effectiveness and reduce its toxicity. Another area of interest is the study of the mechanisms of fungimycin resistance in fungal cells, which could lead to the development of new antifungal drugs. Additionally, the use of fungimycin in combination with other antifungal agents is an area of active research, as this may improve the effectiveness of treatment for fungal infections.

Synthesis Methods

Fungimycin is produced through fermentation of the Streptomyces noursei fungus. The fermentation process involves growing the fungus in a nutrient-rich medium and allowing it to produce the antibiotic. Once the antibiotic has been produced, it is extracted from the fermentation broth and purified for use.

Scientific Research Applications

Fungimycin has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat fungal infections in humans, animals, and plants. Fungimycin is also used in research laboratories to study the mechanisms of fungal infections and to develop new antifungal drugs.

properties

CAS RN

1404-87-1

Product Name

Fungimycin

Molecular Formula

C59H86N2O17

Molecular Weight

1095.3 g/mol

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione

InChI

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1

InChI Key

QPQMKHKBRKAVRZ-FWIVLUFVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N

SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Canonical SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Other CAS RN

11016-07-2

synonyms

fungimycin
perimycin

Origin of Product

United States

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